

Atto 465 in Super-Resolution Microscopy: A Comparative Guide

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Compound of Interest		
Compound Name:	Atto 465	
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For researchers, scientists, and drug development professionals seeking to push the boundaries of optical resolution, the choice of fluorescent probe is paramount. This guide provides an objective comparison of **Atto 465**'s performance in super-resolution microscopy with other common alternatives, supported by experimental data and detailed protocols.

Atto 465 is a fluorescent dye derived from acriflavine, known for its strong absorption, high fluorescence quantum yield, and good water solubility.[1][2] These characteristics make it a promising candidate for high-sensitivity detection, including single-molecule studies and superresolution imaging.[2][3] This guide will delve into its photophysical properties and performance in demanding applications like Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM), comparing it with other widely used fluorophores.

Photophysical Properties: A Quantitative Comparison

The performance of a fluorophore in super-resolution microscopy is intrinsically linked to its photophysical properties. A high molar extinction coefficient contributes to a strong signal, while a high quantum yield ensures efficient conversion of absorbed light into fluorescence. A longer fluorescence lifetime can be advantageous in certain techniques like time-gated STED.

Below is a summary of the key photophysical properties of **Atto 465** compared to other popular dyes in a similar spectral range.



Fluorophor e	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (M ⁻¹ cm ⁻¹)	Quantum Yield (%)	Fluorescen ce Lifetime (ns)
Atto 465	453[2]	506	75,000	75	5.0
Alexa Fluor 488	495-499	519-520	71,000	92	~4.1
Oregon Green 488	490-501	514-526	N/A	91	N/A
Abberior STAR 488	503	524	65,000	N/A	3.9

Performance in Super-Resolution Microscopy Stimulated Emission Depletion (STED) Microscopy

STED microscopy achieves sub-diffraction resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a donut-shaped depletion laser. The ideal STED dye should be highly photostable to withstand the high laser powers used for depletion and exhibit efficient stimulated emission.

Atto 465's high quantum yield and photostability make it a suitable candidate for STED microscopy. For optimal performance in two-color STED imaging, Abberior STAR 488 is often recommended for use with STED laser wavelengths between 590-610 nm.

Stochastic Optical Reconstruction Microscopy (STORM)

STORM, and its variant direct STORM (dSTORM), are single-molecule localization microscopy (SMLM) techniques that rely on the stochastic photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state. This allows for the precise localization of individual molecules over thousands of frames to reconstruct a super-resolved image.

While **Atto 465** can be used in SMLM techniques due to its single-molecule detection capabilities, other dyes are more commonly optimized and characterized for STORM. The



performance of a dye in STORM is highly dependent on the imaging buffer composition, which facilitates the photoswitching process.

Photostability and a Promising Derivative

A critical factor for any super-resolution technique is the photostability of the fluorophore. A significant finding is the development of an **Atto 465** derivative, **Atto 465**-p (**Atto 465**-p entafluoroaniline), which has demonstrated greater photostability compared to the parent dye and another common nuclear stain, YoPro-1. Under continuous laser irradiation, **Atto 465**-p exhibits slower photobleaching kinetics. Furthermore, **Atto 465**-p can act as a nuclear stain and undergoes photoconversion, which could be leveraged for specific experimental designs.

Comparison with Alternatives

Feature	Atto 465	Alexa Fluor 488	Oregon Green 488	Abberior STAR 488
Brightness	High	Very High	High	Very High
Photostability	Good	Very Good	Moderate, but can be enhanced in certain embedding media	Excellent, optimized for STED
pH Sensitivity	Moderately hydrophilic	Insensitive between pH 4-10	pH-sensitive, pKa of 4.8	pH insensitive (pH 4-10)
Super-Resolution Suitability	Good for high- sensitivity imaging, STED.	Widely used in STED and STORM.	Used in STED, particularly for live-cell imaging due to cell permeability.	Specifically developed and optimized for STED.
Key Advantage	High quantum yield, good water solubility.	High brightness and photostability, well-characterized.	Can be used as a pH indicator in acidic organelles.	Optimized for efficient depletion in STED microscopy.



Experimental Protocols General Immunofluorescence Protocol for Adherent Cells

This protocol provides a general workflow for immunolabeling adherent cells grown on coverslips, which can be adapted for use with **Atto 465**-conjugated secondary antibodies.

Materials:

- · Coverslips with cultured adherent cells
- Phosphate-Buffered Saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% normal serum in PBS)
- Primary antibody (specific to the target protein)
- Atto 465-conjugated secondary antibody
- Mounting medium
- Microscope slides

Procedure:

- Fixation: Aspirate the culture medium and rinse the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets): Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature. Wash three times with PBS.



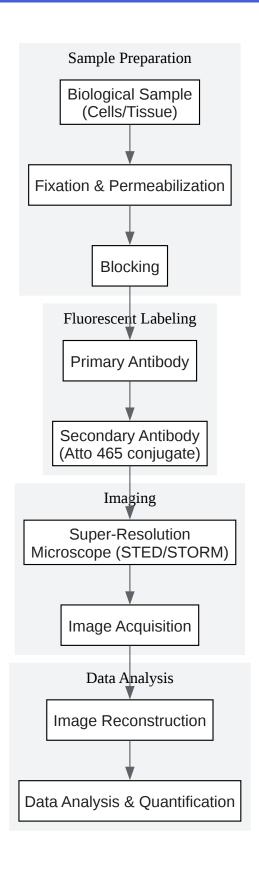
- Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation: Dilute the primary antibody in a suitable dilution buffer and incubate with the cells for 1-4 hours at room temperature or overnight at 4°C in a humidified chamber.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the Atto 465-conjugated secondary antibody in dilution buffer and incubate for 30-60 minutes at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
- Mounting: Mount the coverslips onto microscope slides using a small drop of mounting medium. Seal the edges with nail polish.
- Storage: Store the slides at 4°C in the dark until imaging.

For more specific protocols, such as those for tissue sections or different fixation methods, please refer to the cited literature.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the application of **Atto 465** in super-resolution microscopy.

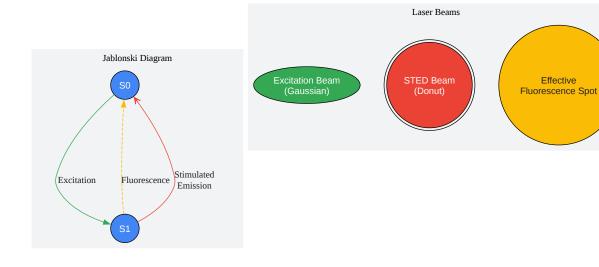




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A generalized workflow for super-resolution microscopy experiments.

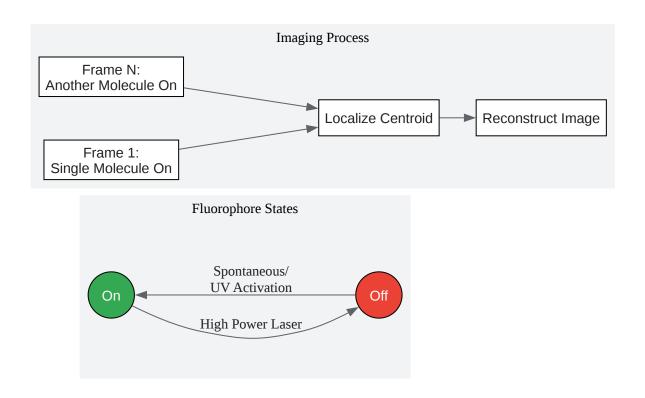




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The fundamental principle of Stimulated Emission Depletion (STED) microscopy.





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The principle of direct Stochastic Optical Reconstruction Microscopy (dSTORM).

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